molecular formula C12H9N3OS B166427 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone CAS No. 137382-10-6

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone

Cat. No.: B166427
CAS No.: 137382-10-6
M. Wt: 243.29 g/mol
InChI Key: KYHISOZRMVLEAX-UHFFFAOYSA-N
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Description

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone is an organic compound that belongs to the class of phthalazinones This compound is characterized by the presence of a thiazole ring attached to the phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone typically involves the reaction of 2-methylphthalazinone with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(5-imidazolyl)-1(2H)-phthalazinone
  • 2-Methyl-4-(5-pyridyl)-1(2H)-phthalazinone
  • 2-Methyl-4-(5-pyrazolyl)-1(2H)-phthalazinone

Uniqueness

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-4-(1,3-thiazol-5-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c1-15-12(16)9-5-3-2-4-8(9)11(14-15)10-6-13-7-17-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHISOZRMVLEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CN=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160169
Record name 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137382-10-6
Record name 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137382106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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